molecular formula C15H10N2OS B1608433 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate CAS No. 67229-93-0

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate

Cat. No.: B1608433
CAS No.: 67229-93-0
M. Wt: 266.32 g/mol
InChI Key: DKMGYFQSCKPSEQ-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate typically involves the reaction of 6-methyl-2-benzothiazolamine with cyanophen chloride, followed by a reaction with benzyl alcohol under acidic conditions . This synthetic route ensures the formation of the desired isocyanate compound with high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with primary and secondary amines to form urea derivatives.

    Addition Reactions: It can react with alcohols to form carbamate esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions typically involving mild temperatures and neutral to slightly acidic pH . The major products formed from these reactions are urea derivatives, carbamate esters, and amines.

Scientific Research Applications

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate involves its ability to react with nucleophilic groups such as hydroxyl and amine groups. The isocyanate group (-N=C=O) reacts with these nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in analytical and synthetic applications to modify and detect various compounds .

Comparison with Similar Compounds

4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined benzothiazole and phenyl isocyanate structure, which imparts specific fluorescence properties and reactivity, making it highly valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-isocyanatophenyl)-6-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGYFQSCKPSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404936
Record name 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67229-93-0
Record name 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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